2-Amino-1-(4-fluorophenyl)ethan-1-one hydrobromide
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Overview
Description
2-Amino-1-(4-fluorophenyl)ethan-1-one hydrobromide is a chemical compound with the molecular formula C8H8FNO·HBr It is a white crystalline solid that is soluble in organic solvents such as ethanol and dimethylformamide
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-(4-fluorophenyl)ethan-1-one hydrobromide typically involves the reaction of 4-fluoroacetophenone with ammonia and a brominating agent. One common method includes dissolving 4-fluoroacetophenone in an organic solvent such as ethanol, followed by the addition of ammonia and a brominating agent like hydrobromic acid. The reaction mixture is then stirred at a specific temperature for a certain period, after which the product is isolated and purified through crystallization .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to efficient and scalable production .
Chemical Reactions Analysis
Types of Reactions
2-Amino-1-(4-fluorophenyl)ethan-1-one hydrobromide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or imine derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of nitro or imine derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
2-Amino-1-(4-fluorophenyl)ethan-1-one hydrobromide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Amino-1-(4-fluorophenyl)ethan-1-one hydrobromide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the fluorophenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-5-fluorophenyl)ethan-1-one
- 2-Amino-1-(4-chlorophenyl)ethan-1-one
- 2-Amino-1-(4-bromophenyl)ethan-1-one
Uniqueness
2-Amino-1-(4-fluorophenyl)ethan-1-one hydrobromide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and lipophilicity, making it more effective in certain applications compared to its analogs .
Properties
IUPAC Name |
2-amino-1-(4-fluorophenyl)ethanone;hydrobromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FNO.BrH/c9-7-3-1-6(2-4-7)8(11)5-10;/h1-4H,5,10H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDBWPQMLZZICAL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CN)F.Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrFNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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